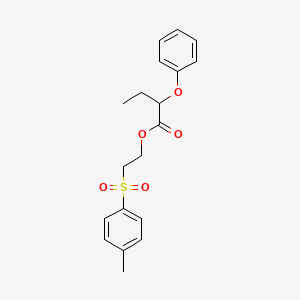
2-(4-Methylbenzene-1-sulfonyl)ethyl 2-phenoxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylbenzene-1-sulfonyl)ethyl 2-phenoxybutanoate is a chemical compound that belongs to the class of sulfonyl esters This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an ethyl chain and a phenoxybutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzene-1-sulfonyl)ethyl 2-phenoxybutanoate typically involves a multi-step process. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with ethyl 2-phenoxybutanoate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems for temperature and pressure control ensures the consistency and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylbenzene-1-sulfonyl)ethyl 2-phenoxybutanoate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester linkage yields 2-phenoxybutanoic acid and 4-methylbenzenesulfonic acid .
Applications De Recherche Scientifique
2-(4-Methylbenzene-1-sulfonyl)ethyl 2-phenoxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 2-(4-Methylbenzene-1-sulfonyl)ethyl 2-phenoxybutanoate exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorobenzene-1-sulfonyl)ethyl 2-phenoxybutanoate
- 2-(4-Fluorobenzene-1-sulfonyl)ethyl 2-phenoxybutanoate
- 2-(4-Methoxybenzene-1-sulfonyl)ethyl 2-phenoxybutanoate
Uniqueness
2-(4-Methylbenzene-1-sulfonyl)ethyl 2-phenoxybutanoate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature may confer specific properties that differentiate it from other similar compounds .
Propriétés
Numéro CAS |
651728-19-7 |
|---|---|
Formule moléculaire |
C19H22O5S |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
2-(4-methylphenyl)sulfonylethyl 2-phenoxybutanoate |
InChI |
InChI=1S/C19H22O5S/c1-3-18(24-16-7-5-4-6-8-16)19(20)23-13-14-25(21,22)17-11-9-15(2)10-12-17/h4-12,18H,3,13-14H2,1-2H3 |
Clé InChI |
SIHMIDVGLCODDT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OCCS(=O)(=O)C1=CC=C(C=C1)C)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


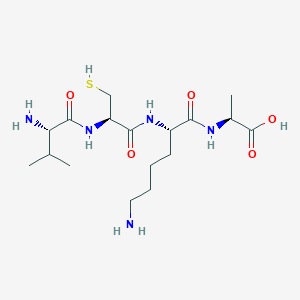
![3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12528932.png)
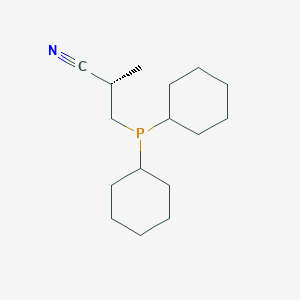
![6-[(4-Chlorophenyl)iminomethyl]pyridine-2-carbonitrile](/img/structure/B12528942.png)

![Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate](/img/structure/B12528951.png)
![7-Methyl-3-(4-(2-methyl-5-(1H-tetrazol-5-yl)-1H-pyrrol-1-yl)benzyl)-2-propyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12528967.png)

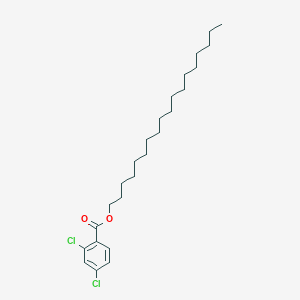
![1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12528995.png)
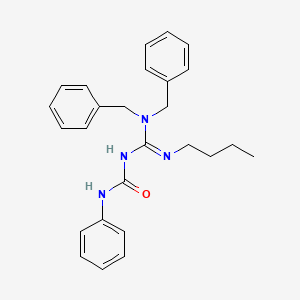
![2-Piperidinethione, 1-[(1R)-2-hydroxy-1-phenylethyl]-6-methyl-, (6S)-](/img/structure/B12528999.png)
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine](/img/structure/B12529011.png)

